molecular formula C15H13ClN4S B2950082 3-[(4-chlorobenzyl)sulfanyl]-5-phenyl-4H-1,2,4-triazol-4-ylamine CAS No. 860609-05-8

3-[(4-chlorobenzyl)sulfanyl]-5-phenyl-4H-1,2,4-triazol-4-ylamine

Cat. No. B2950082
M. Wt: 316.81
InChI Key: MXAUMURNNHOUSA-UHFFFAOYSA-N
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Description

The compound “3-[(4-chlorobenzyl)sulfanyl]-5-phenyl-4H-1,2,4-triazol-4-ylamine” is a chemical substance with the CAS Number: 41266-78-8 . It has a molecular weight of 240.72 .


Molecular Structure Analysis

The 3D structure of the compound was confirmed by single-crystal X-ray diffraction . Density functional theory (DFT) calculations indicated that the DFT optimized geometry of the compound produced a conformer that is significantly different from the crystal structure .


Physical And Chemical Properties Analysis

The compound has a melting point of 149-151 degrees Celsius . Other physical and chemical properties are not explicitly mentioned in the available resources.

Future Directions

The compound may be considered for further drug design endeavors due to its potential as an 11β-HSD1 inhibitor . This could lead to the development of important therapeutic agents for conditions associated with excessive body cortisol, such as non-insulin-dependent diabetes, hyperglycemia, obesity, insulin resistance, hyperlipidemia, and hypertension .

properties

IUPAC Name

3-[(4-chlorophenyl)methylsulfanyl]-5-phenyl-1,2,4-triazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN4S/c16-13-8-6-11(7-9-13)10-21-15-19-18-14(20(15)17)12-4-2-1-3-5-12/h1-9H,10,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXAUMURNNHOUSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(N2N)SCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(4-chlorobenzyl)sulfanyl]-5-phenyl-4H-1,2,4-triazol-4-ylamine

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